

# Spectral data (NMR, IR) of "N-Hydroxy-4-nitrobenzimidoyl chloride"

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Compound of Interest

N-Hydroxy-4-nitrobenzimidoyl
chloride

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Hydroxy-4-nitrobenzimidoyl chloride**, a key intermediate in the synthesis of various heterocyclic compounds. The document details its spectroscopic characteristics (NMR and IR), experimental protocols for its synthesis, and its primary application as a precursor for 1,3-dipolar cycloaddition reactions.

#### **Chemical Structure and Properties**

Compound Name: N-Hydroxy-4-nitrobenzimidoyl chloride

• CAS Number: 1011-84-3[1]

Molecular Formula: C7H5ClN2O3

Molecular Weight: 200.58 g/mol [1]

 Description: This compound belongs to the hydroximoyl chloride subclass of imidoyl chlorides. The N-hydroxy group makes it a stable and easily handled precursor for the in situ generation of nitrile oxides. The strong electron-withdrawing 4-nitro group on the benzene



ring enhances its reactivity, facilitating the elimination of hydrochloric acid to form the reactive nitrile oxide intermediate.[1]

## **Spectral Data**

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **N-Hydroxy-4-nitrobenzimidoyl chloride**.

Table 1: <sup>1</sup>H NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ, ppm)	Multiplicity / Coupling Constant (J)	Assignment
<sup>1</sup> H	DMSO-d <sub>6</sub>	12.99	Singlet	N-OH proton
<sup>1</sup> H	DMSO-d <sub>6</sub>	8.30 - 8.36	Multiplet	2 Aromatic Protons (ortho to -NO <sub>2</sub> )
<sup>1</sup> H	DMSO-d <sub>6</sub>	8.04 - 8.08	Multiplet	2 Aromatic Protons (meta to -NO <sub>2</sub> )

Note: The data presented is based on a 400 MHz NMR spectrometer.[2][3][4]

Table 2: Infrared (IR) Spectroscopy Data



Vibrational Mode	Expected Frequency Range (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch	Broad band	Strong	Characteristic of the hydroxyl group.
C=N Stretch (Imidoyl)	Medium	Medium	Indicates the presence of the imidoyl functional group.
NO <sub>2</sub> Asymmetric Stretch	Strong	Strong	Confirms the presence of the nitro group.[1]
NO <sub>2</sub> Symmetric Stretch	Strong	Strong	Confirms the presence of the nitro group.[1]

## **Experimental Protocols**

Detailed methodologies for the synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride** are provided below. The primary route involves the chlorination of a precursor, 4-nitrobenzaldehyde oxime.

3.1. Synthesis of 4-Nitrobenzaldehyde Oxime (Precursor)

This procedure outlines the formation of the oxime from 4-nitrobenzaldehyde.[1]

- Dissolution: Dissolve 4-nitrobenzaldehyde in a suitable solvent, such as ethanol.
- Addition of Reagents: Add hydroxylamine hydrochloride and a base, typically sodium acetate trihydrate, to the solution.
- Reaction: Heat the mixture under reflux. The reaction progress can be monitored by thinlayer chromatography (TLC).



• Workup: After completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated oxime via filtration.

#### 3.2. Synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride

This common procedure utilizes N-chlorosuccinimide (NCS) for the chlorination of the oxime.[2] [3][4]

- Preparation: Dissolve 4-nitrobenzaldehyde oxime (1.0 equivalent) in anhydrous dimethylformamide (DMF).
- Cooling: Cool the solution to 0 °C in an ice bath.
- NCS Addition: Add N-chlorosuccinimide (NCS) (1.0 equivalent) portionwise to the cooled reaction mixture.
- Reaction: Stir the mixture for 16 hours at room temperature.
- Extraction: Add a mixture of n-hexane/diethyl ether (2:1, v/v) and water to the reaction flask and transfer the contents to a separating funnel.
- Phase Separation: Separate the organic and aqueous phases. Extract the aqueous phase again with diethyl ether.
- Drying and Concentration: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and remove the solvents under reduced pressure to yield the final product. The product is often used in the next synthetic step without further purification.[3]

### **Reaction Mechanisms and Applications**

**N-Hydroxy-4-nitrobenzimidoyl chloride** is primarily used as a stable precursor for generating 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is immediately trapped in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings.

Caption: Synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride.



The key synthetic utility lies in its conversion to a nitrile oxide, which is a powerful tool for building molecular complexity.

Caption: In situ generation of 4-nitrobenzonitrile oxide.

This generated nitrile oxide readily reacts with various dipolarophiles, such as alkenes and alkynes, to form isoxazolines and isoxazoles, respectively.[1] These scaffolds are prevalent in many biologically active molecules and are of significant interest in drug discovery.

Caption: 1,3-Dipolar cycloaddition with 4-nitrobenzonitrile oxide.

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